molecular formula C7H12O3 B6152045 3-(methoxymethyl)oxolane-3-carbaldehyde CAS No. 1934404-02-0

3-(methoxymethyl)oxolane-3-carbaldehyde

Cat. No.: B6152045
CAS No.: 1934404-02-0
M. Wt: 144.17 g/mol
InChI Key: IVXGSXKFJMFGAV-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)oxolane-3-carbaldehyde is a four-carbon organic compound with the molecular formula C7H12O3 and a molecular weight of 144.2 g/mol. This compound has gained importance in various fields of research due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)oxolane-3-carbaldehyde typically involves the reaction of oxolane derivatives with methoxymethyl reagents under controlled conditions. One common method includes the use of oxolane-3-carbaldehyde as a starting material, which is then reacted with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted oxolane derivatives

Scientific Research Applications

3-(Methoxymethyl)oxolane-3-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxymethyl)oxolane-2-carbaldehyde
  • 3-(Methoxymethyl)oxolane-4-carbaldehyde
  • 3-(Methoxymethyl)tetrahydrofuran-3-carbaldehyde

Uniqueness

3-(Methoxymethyl)oxolane-3-carbaldehyde is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. The position of the methoxymethyl group and the aldehyde group on the oxolane ring influences its chemical behavior and interactions with other molecules.

Properties

CAS No.

1934404-02-0

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-(methoxymethyl)oxolane-3-carbaldehyde

InChI

InChI=1S/C7H12O3/c1-9-5-7(4-8)2-3-10-6-7/h4H,2-3,5-6H2,1H3

InChI Key

IVXGSXKFJMFGAV-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCOC1)C=O

Purity

95

Origin of Product

United States

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